molecular formula C25H21ClN4OS B2609246 2-(3-CHLOROPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE CAS No. 1207043-16-0

2-(3-CHLOROPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE

Cat. No.: B2609246
CAS No.: 1207043-16-0
M. Wt: 460.98
InChI Key: HGSIKPUXANVCGO-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-({[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 3-chlorophenyl group at position 2 and a sulfanyl-linked pyrazolo[1,5-a]pyrazinyl moiety at position 2. The pyrazolo[1,5-a]pyrazine ring is further substituted with a 2,5-dimethylphenyl group, while the oxazole ring carries a methyl group at position 3. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Synthesis Insights: The compound’s synthesis likely follows methodologies analogous to those described in and . For example, sonication in ethanol or methanol/glacial acetic acid mixtures with hydrazines and chalcone-like precursors could yield intermediates, followed by sulfanyl-methyl coupling to assemble the final structure. Typical yields for such reactions range from 65–80% under optimized conditions . Characterization via NMR, IR, and MS is standard, as demonstrated in structurally related pyrazole and oxazole derivatives .

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4OS/c1-15-7-8-16(2)20(11-15)21-13-23-25(27-9-10-30(23)29-21)32-14-22-17(3)31-24(28-22)18-5-4-6-19(26)12-18/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSIKPUXANVCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the core oxazole ring, followed by the introduction of the chlorophenyl and pyrazolo[1,5-a]pyrazine groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the pyrazolo[1,5-a]pyrazine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-CHLOROPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compound A: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()

  • Key Differences :
    • Replaces the oxazole core with a thiazole ring.
    • Substitutes the sulfanyl-methyl group with a dihydropyrazole-triazole chain.
    • Features fluorophenyl instead of dimethylphenyl substituents.
  • Crystallographic Data :
    • Triclinic, P¯1 symmetry; planar conformation except for one fluorophenyl group oriented perpendicular to the main plane .

Compound B: 3-(2,4-Dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl)pyrazoline ()

  • Key Differences :
    • Simpler pyrazoline core without fused pyrazine or oxazole systems.
    • Dichlorophenyl and methoxyphenyl substituents instead of dimethylphenyl/chlorophenyl groups.
  • Bioactivity : Exhibits antibacterial, antioxidant, and toxic activities, suggesting divergent pharmacological profiles compared to the target compound .

Oxazole-Based Analogues

Compound C: 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazone Derivatives ()

  • Key Differences :
    • Triazolo-pyrimidine core instead of pyrazolo-pyrazine.
    • Oxoacetylhydrazone side chains rather than sulfanyl-methyl linkages.
  • Bioactivity : Demonstrates herbicidal and fungicidal activity, with chiral centers enhancing efficacy .

Compound D: N-[3-(4-Quinazolyl)amino-1H-pyrazole-4-carbonyl]aldehyde Hydrazones ()

  • Key Differences :
    • Quinazoline and pyrazole-carboxylate moieties replace the oxazole and pyrazolo-pyrazine systems.
    • Aldehyde hydrazone substituents instead of aryl-sulfanyl groups.
  • Bioactivity : Potent antifungal activity against Fusarium graminearum and Valsa mali .

Computational Similarity Analysis ()

  • Tanimoto and Dice Coefficients :
    • Structural similarity metrics (e.g., Morgan fingerprints) quantify overlap between the target compound and analogues. For example, compounds sharing Murcko scaffolds or >0.5 Tanimoto scores are grouped for bioactivity comparisons .
  • Fragmentation Tree Alignment :
    • MS/MS fragmentation patterns correlate with chemical similarity; compounds with cosine scores >0.7 likely share core motifs like pyrazine or oxazole .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield Bioactivity
Target Compound 1,3-Oxazole 3-Chlorophenyl, pyrazolo-pyrazine-sulfanyl ~500 (estimated) 65–80% (est.) Not reported
Compound A () Thiazole Fluorophenyl, dihydropyrazole-triazole 543.97 High yield Not reported
Compound B () Pyrazoline Dichlorophenyl, methoxyphenyl 352.21 Moderate Antibacterial, antioxidant
Compound C () Triazolo-pyrimidine Oxoacetylhydrazone ~300 (estimated) 60–75% Herbicidal, fungicidal
Compound D () Quinazoline-pyrazole Aldehyde hydrazone ~400 (estimated) 70–85% Antifungal

Biological Activity

The compound 2-(3-Chlorophenyl)-4-({[2-(2,5-Dimethylphenyl)Pyrazolo[1,5-a]Pyrazin-4-yl]Sulfanyl}Methyl)-5-Methyl-1,3-Oxazole is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and any relevant case studies or research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN3OSC_{19}H_{20}ClN_{3}OS, with a molecular weight of approximately 357.89 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC19H20ClN3OSC_{19}H_{20}ClN_{3}OS
Molecular Weight357.89 g/mol
CAS NumberNot available

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A notable study demonstrated that pyrazolo[1,5-a]pyrazine derivatives could inhibit the growth of several cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound's potential antimicrobial activity is also noteworthy. Research on related compounds suggests that they may exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Compounds structurally related to oxazoles have been documented for their anti-inflammatory effects. They may act by inhibiting pro-inflammatory cytokines or modulating pathways related to inflammation, such as NF-kB signaling. This could make them candidates for treating inflammatory diseases .

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrazine derivatives and evaluated their anticancer activity against human cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various substituted oxazoles, including those with chlorophenyl groups. The results indicated that these compounds showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of known antibiotics. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of cell growth
AntimicrobialBroad-spectrum activity
Anti-inflammatoryModulation of cytokines

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions with pyrazolo[1,5-a]pyrazine and oxazole moieties, requiring precise control of intermediates. Key challenges include regioselectivity in sulfanyl-methylation and steric hindrance from the 2,5-dimethylphenyl group. Optimization strategies:

  • Use microwave-assisted synthesis to enhance reaction kinetics and reduce side products .
  • Employ orthogonal protecting groups during coupling steps to improve selectivity .
  • Monitor purity via HPLC at each step to ensure intermediates meet ≥95% purity thresholds .

Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and regiochemistry?

Combined spectroscopic and computational methods are critical:

  • X-ray crystallography resolves absolute configuration, especially for the oxazole and pyrazolo-pyrazine rings .
  • DFT calculations validate NMR chemical shifts (e.g., distinguishing between C-4 and C-5 methyl groups) .
  • HRMS and 2D NMR (COSY, NOESY) confirm connectivity of the sulfanyl-methyl linker and substituent positions .

Q. What preliminary assays are recommended to assess its biological activity?

Prioritize cell-based and enzyme-targeted assays:

  • Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Kinase inhibition : Test against common targets (e.g., EGFR, VEGFR) via fluorescence polarization assays .
  • Cytotoxicity : Employ MTT assays on HEK293 and HeLa cell lines to evaluate selectivity .

Advanced Research Questions

Q. How can conflicting data on bioactivity (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

Address pharmacokinetic-pharmacodynamic (PK-PD) disconnects:

  • Perform metabolic stability studies (e.g., liver microsome assays) to identify rapid clearance pathways .
  • Use molecular dynamics simulations to assess target binding under physiological conditions (e.g., solvation effects on the sulfanyl-methyl group) .
  • Optimize formulation (e.g., liposomal encapsulation) to enhance bioavailability .

Q. What computational methods are suitable for predicting environmental persistence and toxicity?

Leverage QSAR (Quantitative Structure-Activity Relationship) models and environmental fate studies:

  • EPI Suite predicts biodegradability and bioaccumulation potential based on logP and molecular weight .
  • Density Functional Theory (DFT) evaluates hydrolysis susceptibility of the oxazole ring under varying pH .
  • Ecotoxicology assays with Daphnia magna or Danio rerio quantify acute/chronic toxicity .

Q. How can reaction scalability be improved without compromising stereochemical purity?

Scale-up requires balancing kinetics and thermodynamics:

  • Replace traditional thermal methods with flow chemistry to enhance heat/mass transfer during sulfanyl-methylation .
  • Optimize solvent systems (e.g., switch from DMF to acetonitrile) to reduce byproduct formation during cyclization .
  • Use DoE (Design of Experiments) to identify critical parameters (temperature, catalyst loading) for robust process control .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Integrate multi-omics and structural biology approaches:

  • Chemical proteomics (e.g., affinity-based protein profiling) identifies off-target interactions .
  • Cryo-EM or X-ray co-crystallography resolves binding modes with target proteins .
  • Transcriptomic analysis (RNA-seq) maps downstream signaling pathways affected by treatment .

Methodological Considerations

Q. How should researchers design dose-response studies to account for heterocycle-mediated toxicity?

Adopt tiered dosing protocols:

  • Phase 1 : Narrow-range testing (0.1–10 µM) to identify IC50 in primary assays .
  • Phase 2 : Expand to subchronic exposure (72-hour assays) with hepatocyte models to detect metabolite-driven toxicity .
  • Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark results .

Q. What analytical techniques are critical for characterizing degradation products under stress conditions?

  • LC-MS/MS identifies hydrolytic/oxidative degradation pathways, particularly for the labile oxazole ring .
  • TGA-DSC evaluates thermal stability and excipient compatibility .
  • NMR kinetics tracks real-time degradation in acidic/alkaline buffers .

Q. How can interdisciplinary collaboration enhance research outcomes for this compound?

  • Partner with computational chemists to prioritize synthetic routes and predict ADMET profiles .
  • Engage toxicologists for tiered risk assessment aligned with OECD guidelines .
  • Collaborate with materials scientists to develop stable solid-state formulations (e.g., co-crystals) .

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